molecular formula C14H9N5O B8732475 5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B8732475
M. Wt: 263.25 g/mol
InChI Key: BQVJLWIOHBVTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a benzimidazole core linked to a pyridine ring through an oxadiazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the benzimidazole core. One common method involves the cyclization of a hydrazide intermediate with a nitrile derivative under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a benzimidazole derivative through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of α4β2 subunit-containing nicotinic acetylcholine receptors, enhancing acetylcholine-induced currents. This modulation affects various physiological processes, including cognitive function and pain alleviation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to its specific combination of the benzimidazole core with the oxadiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

5-(3H-benzimidazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H9N5O/c1-2-10(7-15-5-1)13-18-14(20-19-13)9-3-4-11-12(6-9)17-8-16-11/h1-8H,(H,16,17)

InChI Key

BQVJLWIOHBVTCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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